Neodymium(III) nitrate hydrate

Description

Properties

IUPAC Name |

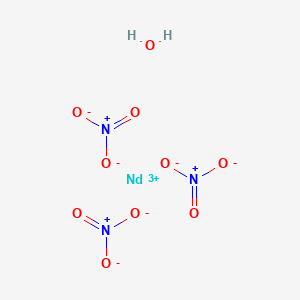

neodymium(3+);trinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Nd.H2O/c3*2-1(3)4;;/h;;;;1H2/q3*-1;+3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIAUVGSMHERLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N3NdO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746556 | |

| Record name | Neodymium nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13746-96-8 | |

| Record name | Neodymium nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Neodymium Iii Nitrate Hydrate and Its Complexes

Conventional Synthetic Routes for Neodymium(III) Nitrate (B79036) Hydrate (B1144303) Crystals

Neodymium(III) nitrate hydrate is typically synthesized through the reaction of neodymium compounds such as neodymium oxide, hydroxide (B78521), or carbonate with nitric acid. crystalls.info The general chemical equations for these reactions are:

Nd₂O₃ + 6HNO₃ → 2Nd(NO₃)₃ + 3H₂O crystalls.info

Nd(OH)₃ + 3HNO₃ → Nd(NO₃)₃ + 3H₂O crystalls.info

Nd₂(CO₃)₃ + 6HNO₃ → 2Nd(NO₃)₃ + 3H₂O + 3CO₂ crystalls.info

In a typical laboratory-scale synthesis, the neodymium compound is gradually added to a stirred solution of nitric acid until the solid is completely dissolved. crystalls.info The resulting solution is then filtered to remove any impurities and subsequently concentrated by slow evaporation to induce crystallization of neodymium(III) nitrate hexahydrate, Nd(NO₃)₃·6H₂O. crystalls.infochemdad.com This hydrated form is the most commonly encountered and is more accurately represented by the formula [Nd(NO₃)₃(H₂O)₄]·2H₂O, indicating that four water molecules are directly coordinated to the neodymium ion. wikipedia.org

Another conventional method involves the reaction of neodymium sulfate (B86663) with a nitrate salt, such as calcium or lead(II) nitrate. crystalls.info This reaction precipitates the less soluble sulfate salt, leaving neodymium nitrate in the solution. crystalls.info The chemical equation for this type of reaction is:

Nd₂(SO₄)₃ + 3Ca(NO₃)₂ → 3CaSO₄↓ + 2Nd(NO₃)₃ crystalls.info

Solution Co-precipitation Methods for Nanoparticle Synthesis utilizing Neodymium(III) Nitrate as Precursor

Solution co-precipitation is a widely used technique for the synthesis of neodymium oxide (Nd₂O₃) nanoparticles, utilizing neodymium(III) nitrate as the starting precursor. researchgate.netdntb.gov.uamdpi.com This method offers control over particle size, morphology, and purity of the final product.

Urea-assisted homogeneous co-precipitation is a refined approach that allows for the controlled precipitation of neodymium precursors. primescholars.combendola.com In this method, neodymium nitrate and urea (B33335) are dissolved in deionized water. primescholars.combendola.com The solution is then heated, typically to around 90°C, causing the slow decomposition of urea into ammonia (B1221849) and carbon dioxide. primescholars.combendola.com This gradual release of ammonia leads to a uniform increase in the pH of the solution, resulting in the homogeneous precipitation of neodymium hydroxide or a related precursor. primescholars.combendola.com

2Nd(NO₃)₃ + 5CH₄N₂O → Nd₂O₃ + 5CO₂ + 8N₂ + 10H₂O primescholars.com

This method has been shown to produce Nd₂O₃ nanoparticles with an average size in the range of 60-80 nm. primescholars.com The morphology of the nanoparticles is often ellipsoidal. primescholars.com The use of urea as a precipitating agent is advantageous as it avoids localized high pH gradients, leading to more uniform particle characteristics. bendola.com

Hydrothermal synthesis is another powerful method for producing well-defined neodymium oxide nanostructures from neodymium(III) nitrate. researchgate.netsci-hub.sesci-hub.se This technique involves carrying out the chemical reaction in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. sci-hub.se These conditions facilitate the dissolution and recrystallization of materials, allowing for the formation of crystalline nanostructures with controlled morphology. researchgate.net

In a typical hydrothermal synthesis of Nd₂O₃ nanoparticles, an aqueous solution of neodymium nitrate hexahydrate and a precipitating agent, such as urea or ammonia, is placed in a Teflon-lined stainless steel autoclave. sci-hub.sewhiterose.ac.uk The autoclave is then heated to a specific temperature (e.g., 160°C) and maintained for a set duration (e.g., 24 hours). sci-hub.se During this process, a precursor, such as neodymium hydroxide carbonate (Nd(OH)CO₃), is formed. sci-hub.se After cooling, the precipitate is collected, washed with deionized water and ethanol (B145695), and dried. sci-hub.se Finally, the precursor is calcined at a high temperature (e.g., 900°C) to obtain pure hexagonal Nd₂O₃ nanoparticles. sci-hub.se

The hydrothermal method can also be employed to synthesize other nanostructures, such as nanorods. researchgate.netwhiterose.ac.uk For instance, Nd(OH)₃ nanorods can be synthesized and subsequently converted to Nd₂O₃ nanorods through thermal annealing. researchgate.netwhiterose.ac.uk The properties of the final nanostructures, including their size and morphology, can be influenced by various reaction parameters such as temperature, reaction time, and the type of precipitating agent used. researchgate.netwhiterose.ac.uk

Table 1: Comparison of Nanoparticle Synthesis Methods

| Synthesis Method | Precursor | Precipitating Agent | Typical Temperature | Resulting Nanoparticle | Average Size | Reference |

|---|---|---|---|---|---|---|

| Urea-Assisted Co-precipitation | Neodymium(III) nitrate hexahydrate | Urea | 90°C (precipitation), 800°C (calcination) | Neodymium Oxide (Nd₂O₃) | 60-80 nm | primescholars.combendola.com |

| Hydrothermal Synthesis | Neodymium(III) nitrate hexahydrate | Urea | 160°C (hydrothermal), 900°C (calcination) | Neodymium Oxide (Nd₂O₃) | Not specified | sci-hub.se |

Urea-Assisted Homogeneous Co-precipitation for Neodymium Oxide Nanoparticles

Synthesis of Neodymium(III) Ternary Complexes using Neodymium(III) Nitrate Hexahydrate

Neodymium(III) nitrate hexahydrate is a valuable starting material for the synthesis of ternary complexes, which are coordination compounds containing a central neodymium ion bonded to two different types of ligands. These complexes are of interest for their potential applications in various fields, including medicine and materials science. asianpubs.orgresearchgate.net

The synthesis of neodymium(III) ternary complexes with biochemically relevant ligands has garnered attention due to the potential biological activity of the resulting compounds. asianpubs.orgresearchgate.netmdpi.com For example, a ternary complex of neodymium has been synthesized using lansoprazole (B1674482), an anti-ulcer drug, and uracil (B121893), a component of RNA. asianpubs.orgresearchgate.net

The synthesis is typically carried out in an ethanolic medium. asianpubs.org An aqueous solution of neodymium(III) nitrate hexahydrate is mixed with ethanolic solutions of lansoprazole and uracil in a 1:1:1 molar ratio. asianpubs.org The resulting mixture is then refluxed for several hours to facilitate the formation of the complex, which precipitates out of the solution. asianpubs.org The solid complex is then collected, washed, and dried. asianpubs.org The resulting complex was found to be a purple-colored solid with a high yield. asianpubs.orgresearchgate.net Spectroscopic studies indicated that both lansoprazole and uracil act as bidentate ligands in the complex. asianpubs.orgresearchgate.net

Similarly, a neodymium(III) complex with orotic acid has been synthesized by reacting an aqueous solution of a neodymium(III) salt with an aqueous solution of the sodium salt of orotic acid. mdpi.com The precipitate forms immediately upon mixing the solutions and is then filtered, washed, and dried. mdpi.com Vibrational analysis of this complex suggested that the orotic acid binds to the neodymium ion through the oxygen atoms of the carboxylic groups. mdpi.com

Table 2: Examples of Neodymium(III) Ternary Complexes

| Ligand 1 | Ligand 2 | Metal Salt Precursor | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Lansoprazole | Uracil | Neodymium(III) nitrate hexahydrate | Ethanol/Water | Formation of a purple, solid ternary complex with a 93% yield. | asianpubs.orgresearchgate.netasianpubs.org |

Neodymium(III) nitrate can also be used to synthesize coordination polymers, which are extended structures where metal ions are linked by organic ligands. ansto.gov.auacs.org These materials are of interest for their diverse structures and potential applications in areas such as catalysis and photoluminescence. ansto.gov.auacs.org

For instance, neodymium coordination polymers have been synthesized with ligands such as propionate (B1217596) and succinate. ansto.gov.au One-dimensional (1D) and three-dimensional (3D) polymeric structures have been reported. ansto.gov.au The synthesis typically involves the reaction of a neodymium(III) salt with the deprotonated form of the organic ligand in an aqueous solution. ansto.gov.au

More complex coordination polymers can also be formed using mixed ligands. ansto.gov.au For example, a neodymium coordination polymer with mixed succinate-oxalate ligands has been synthesized. ansto.gov.au Furthermore, the synthesis of isostructural lanthanide-sulfate-glutarate coordination polymers has been achieved using a microwave-heating method, which significantly reduces the reaction time compared to conventional hydrothermal methods. acs.org The use of a base in the synthesis was found to be crucial for the formation of these coordination polymers, as it influences the protonation state of the organic linker. acs.org

Complexation with Biochemical Ligands (e.g., Lansoprazole, Uracil, Orotic Acid)

Deep Eutectic Solvent (DES) Based Synthesis Approaches

Deep Eutectic Solvents (DESs) have emerged as a novel and environmentally friendlier class of solvents for the synthesis of various inorganic materials, including complexes of Neodymium(III) nitrate. stfc.ac.ukrsc.org These systems are typically formed by mixing a hydrogen bond donor (HBD) with a hydrogen bond acceptor (HBA), resulting in a significant depression of the melting point compared to the individual components. iastate.edu For Neodymium(III) nitrate, specific types of DES have been developed that not only act as a solvent but can also be precursors for synthesizing neodymium-containing materials. stfc.ac.uk

A notable example is the formation of "Type IV" DES, which involves the mixture of a metal salt with a molecular HBD like urea. acs.orgnih.gov Researchers have successfully prepared a series of lanthanide-based DES by mixing Neodymium(III) nitrate hexahydrate with urea. acs.org These mixtures form homogeneous, room-temperature liquids over a wide range of molar ratios, with a ratio of 3.5 moles of urea to 1 mole of Ln(NO₃)₃·6H₂O being particularly stable and chosen for detailed study. acs.org The resulting Neodymium-containing DES (Nd-DES) is a purple liquid. stfc.ac.uk

The synthesis process is straightforward, involving the simple mixing of Neodymium(III) nitrate hexahydrate and urea at room temperature until a clear, homogeneous liquid is formed. acs.orgaip.org These halide-free metallic DES are considered more sustainable and functional, with potential applications as task-specific solvents or precursors for materials like lasers, magnets, and catalysts. acs.org

Spectroscopic studies on the coordination environment of Nd³⁺ in different DESs reveal that the speciation is highly dependent on the chosen HBD. acs.org For instance, in choline (B1196258) chloride-based DESs, the UV-vis spectra of Nd³⁺ show multiple peaks that vary in shape and intensity depending on whether the HBD is lactic acid, urea, or ethylene (B1197577) glycol. acs.orgnih.gov The hypersensitive transition, ⁴I₉/₂ → ⁴G₅/₂, around 580 nm, is particularly sensitive to the coordination environment. acs.orgnih.gov A decrease in the intensity of this band suggests an increase in the symmetry around the Nd³⁺ ion. nih.gov

In another approach, Neodymium(III) complexes have been formed by dissolving neodymium oxide (Nd₂O₃) in a DES composed of betaine (B1666868) and ethylene glycol (Bet-EG). csic.esresearchgate.net UV-Vis and ESI-MS analyses indicated the formation of [Nd₂(bet)₈(H₂O)₄]⁶⁺ complex cations within this DES medium. csic.esresearchgate.net This method is particularly relevant for the electrodeposition of neodymium. csic.esresearchgate.net

Furthermore, hydrophobic DES have been utilized for the extraction and separation of Nd(III) from nitrate solutions, which is a key step in hydrometallurgical processing and recycling. mdpi.comresearchgate.net A hydrophobic DES prepared from di(2,4,4-trimethylpentyl)phosphinic acid (BTMPPA) and phenol (B47542) was effective in extracting Nd(III), demonstrating the versatility of DES in the broader context of neodymium chemistry. mdpi.comresearchgate.net

Research Findings on Lanthanide Nitrate Hydrate:Urea DES

A study on "Type IV" DES prepared from lanthanide nitrate hydrates (including Neodymium(III) nitrate hexahydrate) and urea revealed several interesting physical properties. acs.org These liquids are characterized by very high density and surface tension, coupled with surprisingly low viscosity and low glass transition temperatures. acs.org The nanostructure, investigated using neutron and X-ray scattering, showed the presence of strongly bonded, yet fluxional, oligomeric [-Ce-NO₃-] polyanions and polycations in the analogous cerium-based system. acs.org An intercalating hydrogen-bonded network of primarily water and urea acts as a "lubricating" molecular pseudophase, which helps to explain the low viscosity despite the high concentration of heavy lanthanide ions. acs.orgacs.org These unique DESs have also been used as reaction media for the efficient combustion synthesis of lanthanide oxides. acs.orgacs.org

Table 1: Physical Properties of Lanthanide Nitrate Hydrate:Urea (1:3.5 molar ratio) DES at 298 K (Data sourced from Hammond et al., 2019) acs.org

| Property | Ce(NO₃)₃·6H₂O:Urea | Pr(NO₃)₃·6H₂O:Urea | Nd(NO₃)₃·6H₂O:Urea |

| Appearance | Clear Liquid | Green Liquid | Purple Liquid |

| Density (g cm⁻³) | 1.768 | 1.770 | 1.774 |

| Viscosity (mPa s) | 148 | 158 | 165 |

| Surface Tension (mN m⁻¹) | 82.3 | 82.5 | 82.6 |

| Refractive Index | 1.503 | 1.503 | 1.504 |

Structural Characterization and Crystallography of Neodymium Iii Nitrate Hydrate Systems

Crystal Structure Analysis of Neodymium(III) Nitrate (B79036) Hexahydrate

The compound commonly referred to as neodymium(III) nitrate hexahydrate is more precisely formulated as [Nd(NO₃)₃(H₂O)₄]·2H₂O. wikipedia.orgiucr.org This formulation distinguishes between the water molecules directly bonded to the metal ion and those occupying positions within the crystal lattice. iucr.org The crystal structure belongs to the triclinic system with the space group Pī. iucr.org

Detailed crystallographic data obtained from single-crystal X-ray diffraction studies provide the precise unit cell dimensions. iucr.org

Table 1: Crystallographic Data for Neodymium(III) Nitrate Hexahydrate [Nd(NO₃)₃(H₂O)₄]·2H₂O

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a | 9.307(1) Å |

| b | 11.747(1) Å |

| c | 6.776(1) Å |

| α | 91.11(1)° |

| β | 112.24(1)° |

| γ | 109.15(1)° |

| Volume | 639.0(2) ų |

| Z | 2 |

Source: Rogers et al., 1983 iucr.org

Coordination Geometry and Polyhedra of Neodymium(III) Ion

The central Neodymium(III) ion is ten-coordinate. iucr.org Its coordination sphere is comprised of ten oxygen atoms. Four of these are from the coordinated water molecules, and the remaining six are from the three symmetrically bidentate nitrate ions. iucr.org This arrangement results in a complex coordination polyhedron. While described as a ten-corner polyhedron, nine of the oxygen atoms are situated at the corners of a nearly regular icosahedron. aip.org Other descriptions characterize the coordination polyhedron as a distorted 4A,6B-extended dodecahedron. researchgate.net

Role of Hydration in Crystal Lattice Formation

Hydration plays a critical and dual role in the formation of the crystal lattice. The structural formula, [Nd(NO₃)₃(H₂O)₄]·2H₂O, reveals two distinct types of water molecules. iucr.org

Coordinated Water Molecules: Four water molecules are directly bonded to the Nd³⁺ ion as ligands, forming part of the primary coordination sphere. iucr.org

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction Studies

The definitive structure of neodymium(III) nitrate hexahydrate has been elucidated primarily through single-crystal X-ray diffraction. iucr.orgresearchgate.net This technique has allowed for the precise determination of atomic positions, including those of the hydrogen atoms, which is crucial for understanding the hydrogen-bonding network. iucr.org Early crystallographic studies indicated that the hexahydrates of several rare earth nitrates (Pr, Nd, Sm) were isotypic, but a complete structural description for the neodymium compound was lacking, necessitating more detailed investigation.

Powder X-ray diffraction (XRD) serves as a complementary technique, often used to confirm the phase purity of the bulk material and to compare it with patterns calculated from single-crystal data.

Structural Dynamics of Neodymium(III)-Nitrate Interactions

The interaction between the neodymium(III) ion and the nitrate ligands is a key feature of the compound's structure. Each of the three nitrate ions acts as a bidentate ligand, meaning two of its oxygen atoms bind to the central metal ion. iucr.org

Metal-Ligand Bond Distances and Angles

The bond lengths between the central neodymium ion and the oxygen atoms of the ligands have been determined with high precision. The Nd-O bond distances for the coordinated water molecules and the nitrate groups fall within a specific range. In similar neodymium nitrate complexes, Nd—O bond distances have been observed in the range of 2.4917(10) Å to 2.7109(11) Å. sibran.ru The bond angles within the coordinated nitrate ligands, specifically the O—N—O angles, are typically in the range of 116.41(14)° to 122.59(14)°. sibran.ru

Influence of Noncovalent Forces on Coordinated Ligands

Noncovalent forces, particularly hydrogen bonds, are fundamental to the stability and structure of the crystal lattice. iucr.org An intricate network of hydrogen bonds exists, involving the coordinated water molecules, the lattice water molecules, and the oxygen atoms of the nitrate groups. iucr.orgresearchgate.net

Table of Compounds Mentioned

| Compound Name | Formula |

|---|---|

| Neodymium(III) nitrate hydrate (B1144303) | Nd(NO₃)₃·xH₂O |

| Neodymium(III) nitrate hexahydrate | Nd(NO₃)₃·6H₂O |

| Tetraaquatrinitratoneodymium(III) dihydrate | [Nd(NO₃)₃(H₂O)₄]·2H₂O |

| Praseodymium nitrate hexahydrate | Pr(NO₃)₃·6H₂O |

Morphology and Nanostructure Characterization

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials. In the context of neodymium(III) nitrate hydrate, SEM analysis has been employed to study the morphology of complexes derived from it. For instance, in the synthesis of a ternary complex of neodymium using neodymium(III) nitrate hexahydrate, SEM revealed that the resulting particles are well-dispersed and nearly spherical. asianpubs.org The particle size of these complexes was observed to be in the range of 25-40 µm. asianpubs.org

Neodymium(III) nitrate hexahydrate is also a common precursor in the preparation of other neodymium compounds, such as neodymium oxide (Nd2O3) nanostructures. researchgate.netresearchgate.net The morphology of the final Nd2O3 product can be influenced by the characteristics of the precursor. Studies on the synthesis of neodymium substituted cobalt zinc ferrites nanoparticles using Neodymium(III) Nitrate Hexahydrate have also utilized SEM to analyze the morphology of the resulting particles, which were found to have irregular grains in the micrometer range. chalcogen.ro

Transmission Electron Microscopy (TEM) provides detailed information about the internal structure, size, and shape of nanomaterials. While direct TEM studies on this compound are not extensively documented in the provided search results, its role as a precursor in the synthesis of nanocrystals is well-established. For example, neodymium(III) nitrate hexahydrate is used in the fabrication of Nd(III)-based photoluminescent composite films where the resulting Nd2O3 nanoparticles in the composite film have been measured by TEM, with particle sizes ranging from 15.0-35.1 nm. researcher.life

In the synthesis of cerium(III) and neodymium(III) orthovanadate nanocrystals, neodymium nitrate is used as a starting material. whu.edu.cn The resulting nanocrystals are characterized by TEM to understand their size and shape, which are critical for their luminescent properties. whu.edu.cn Similarly, in the preparation of neodymium oxide nanoparticles, neodymium nitrate is a key precursor, and TEM is used to characterize the size and morphology of the final nanoparticles. researchgate.net One study on the synthesis of neodymium oxide nanoparticles from neodymium(III) nitrate hexahydrate reported that TEM micrographs showed agglomerated platelet-like particles with sizes around 30.16 nm. researcher.life

The crystallographic data for Neodymium(III) nitrate hexahydrate indicates that it has a triclinic crystal system. crystalls.info

Table 1: Crystallographic Data for Neodymium(III) Nitrate Hexahydrate

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| a | 9.307 Å |

| b | 11.747 Å |

| c | 6.776 Å |

| α | 91.11° |

| β | 112.24° |

| γ | 109.15° |

Data sourced from Crystal growing wiki crystalls.info

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Neodymium(III) nitrate hexahydrate |

| Neodymium oxide |

| Neodymium |

| Nitric acid |

| Cobalt zinc ferrites |

| Cerium(III) orthovanadate |

Spectroscopic Investigations of Neodymium Iii Nitrate Hydrate and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural characteristics of neodymium(III) nitrate (B79036) hydrate (B1144303) and its complexes. These methods provide detailed information on ligand binding, the nature of functional groups, and the presence and role of water molecules in the coordination sphere of the neodymium ion.

The way in which nitrate groups and other ligands coordinate to the neodymium(III) ion can be effectively determined by analyzing their vibrational spectra. cdnsciencepub.com The symmetry of the free nitrate ion (D₃h) is reduced upon coordination to the metal center, leading to changes in the number and frequency of its vibrational modes. cdnsciencepub.com

In complexes of neodymium(III) nitrate with ligands such as mepazine, the nitrate groups can exhibit different coordination modes. asianpubs.org The presence of bands around 1486-1478 cm⁻¹, 1280-1270 cm⁻¹, 1040-1030 cm⁻¹, and 820-815 cm⁻¹ in the IR spectra are indicative of coordinated nitrate groups with C₂ᵥ symmetry. asianpubs.org The significant splitting between the two highest frequency bands (around 200 cm⁻¹) suggests that the nitrate groups are acting as bidentate ligands. asianpubs.org Additionally, the appearance of bands in the 1390-1380 cm⁻¹ region points to the presence of ionic, uncoordinated nitrate ions within the complex structure. asianpubs.org

The coordination of other organic ligands to the neodymium ion is also evident in the vibrational spectra. For instance, in a ternary complex involving lansoprazole (B1674482) and uracil (B121893), the IR spectrum shows that both ligands act as bidentate chelators. asianpubs.org The disappearance of the N(3)-H vibration band of uracil at 1408 cm⁻¹ in the complex indicates its involvement in bonding. asianpubs.org Similarly, shifts in the vibrational frequencies of the heterocyclic nitrogen and the tertiary nitrogen of the side chain in mepazine confirm their coordination to the neodymium ion. asianpubs.org A band appearing in the 450-440 cm⁻¹ range in the far-IR spectrum is assigned to the Nd-N stretching vibration, further confirming the coordination. asianpubs.org

Raman spectroscopy complements IR data in identifying ligand binding. In studies of gadolinium nitrate solutions, which can serve as an analogue for other lanthanides, distinct Raman bands are observed for bound nitrate species, allowing for the characterization of different complex species in solution. aip.org

Table 1: Characteristic IR Frequencies for Ligand Binding in Neodymium(III) Complexes

| Frequency Range (cm⁻¹) | Assignment | Interpretation | Reference |

|---|---|---|---|

| 1486-1478 | Coordinated NO₃⁻ (C₂ᵥ) | Bidentate nitrate ligand | asianpubs.org |

| 1280-1270 | Coordinated NO₃⁻ (C₂ᵥ) | Bidentate nitrate ligand | asianpubs.org |

| 1390-1380 | Ionic NO₃⁻ | Uncoordinated nitrate ion | asianpubs.org |

| 450-440 | ν(Nd-N) | Metal-nitrogen bond | asianpubs.org |

This table is interactive. Click on the headers to sort the data.

The presence of coordinated water molecules in neodymium(III) nitrate hydrate and its derivatives is readily identified through vibrational spectroscopy. In the IR spectrum of a neodymium ternary complex, a strong band at approximately 3450 cm⁻¹ and another around 859 cm⁻¹ are indicative of the presence of coordinated water. asianpubs.org The high-frequency band corresponds to the O-H stretching vibrations of water, while the lower frequency band can be attributed to rocking or wagging modes of coordinated water. The Karl Fischer titration method can be used to quantify the water content, which can then be correlated with the spectroscopic data. nih.gov

Raman spectroscopy is also highly sensitive to the hydration state of ions. mdpi.com The technique can be used to probe the hydration shell of the Nd³⁺ ion by analyzing the changes in the OH stretching band of water. The presence of the ion perturbs the hydrogen-bonding network of water, leading to shifts in the vibrational frequencies. mdpi.com

Ligand Binding Modes and Functional Group Analysis

Electronic and Optical Absorption Spectroscopy

Electronic and optical absorption spectroscopy are fundamental techniques for investigating the electronic structure and coordination environment of the neodymium(III) ion in its hydrated form and in various complexes. These methods provide insights into f-f electronic transitions, luminescence properties, and complex formation equilibria.

The absorption spectra of neodymium(III) ions are characterized by sharp, narrow bands arising from transitions within the 4f electron shell. acs.orgaip.org Certain transitions, known as hypersensitive transitions, are particularly sensitive to the coordination environment of the Nd³⁺ ion. acs.orgscirp.org For neodymium, the transition from the ⁴I₉/₂ ground state to the ⁴G₅/₂, ²G₇/₂ excited states, typically observed in the 570-590 nm region, is markedly hypersensitive. scirp.orgresearchgate.net

Changes in the shape and intensity of these hypersensitive bands can indicate a change in the coordination number of the Nd³⁺ ion. acs.org For instance, in aqueous solutions, an increase in the concentration of electrolytes like HCl or LiCl, or an increase in temperature, can cause spectral changes that suggest a shift in the coordination number from nine in dilute solutions to eight in more concentrated solutions. acs.org The oscillator strengths of these hypersensitive bands tend to increase with higher electrolyte concentrations and temperatures, which is attributed to an enhanced electric field gradient around the lanthanide ion. acs.org

Table 2: Hypersensitive Transition of Hydrated Neodymium(III) Ion

| Transition | Approximate Wavelength (nm) | Significance | References |

|---|

This table is interactive. Click on the headers to sort the data.

Neodymium(III) complexes can exhibit characteristic luminescence in the near-infrared (NIR) region. nih.gov Upon excitation, often through an "antenna" effect where the ligand absorbs energy and transfers it to the metal ion, the Nd³⁺ ion can emit light from its excited states. nih.gov The primary emission bands for Nd³⁺ are associated with transitions from the ⁴F₃/₂ excited state to the lower-lying ⁴Iⱼ (J = 9/2, 11/2, 13/2) states. researchgate.net For example, in a poly(acrylic acid) matrix, emission bands are observed around 882 nm (⁴F₃/₂ → ⁴I₉/₂), 1062 nm (⁴F₃/₂ → ⁴I₁₁/₂), and 1400 nm (⁴F₃/₂ → ⁴I₁₃/₂). researchgate.net

The Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of the f-f transitions in the absorption spectra of lanthanide ions. nih.govresearchgate.net By fitting the experimental oscillator strengths to the theory, a set of three intensity parameters (Ω₂, Ω₄, Ω₆) can be obtained. researchgate.netmdpi.com These parameters provide information about the symmetry of the coordination environment and the nature of the metal-ligand bonds. nih.gov Once determined, the Judd-Ofelt parameters can be used to calculate important radiative properties, such as transition probabilities (A), radiative lifetimes (τᵣₐₑ), and fluorescence branching ratios (β). nih.govresearchgate.net

Table 3: Key Luminescence Transitions of Neodymium(III)

| Transition | Approximate Emission Wavelength (nm) | Host/Complex | Reference |

|---|---|---|---|

| ⁴F₃/₂ → ⁴I₉/₂ | 882 | Poly(acrylic acid) | researchgate.net |

| ⁴F₃/₂ → ⁴I₁₁/₂ | 1062 | Poly(acrylic acid) | researchgate.net |

| ⁴F₃/₂ → ⁴I₁₃/₂ | 1400 | Poly(acrylic acid) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

UV-Vis absorption spectroscopy is a valuable tool for studying the formation and stability of neodymium(III) complexes in solution. By monitoring changes in the absorption spectra, particularly the hypersensitive bands, as a function of ligand concentration, one can determine the stoichiometry and formation constants of the resulting complexes. researchgate.net

For example, the complexation of Nd³⁺ with chloride ions has been studied spectrophotometrically at various temperatures. researchgate.net At 25°C, the simple hydrated ion, Nd³⁺(aq), is dominant. However, at elevated temperatures, the formation of chloro-complexes such as NdCl²⁺ and NdCl₂⁺ becomes significant, as evidenced by changes in the UV-Vis spectra. researchgate.net By analyzing the spectral data, equilibrium constants for the complexation reactions can be calculated. researchgate.net

In the study of ternary complexes, such as those with lansoprazole and uracil, UV-Vis spectroscopy can confirm the formation of the new complex and provide information about its electronic transitions. asianpubs.org The spectra of such complexes often show shifts in the absorption bands of the ligands, indicating their interaction with the neodymium ion. asianpubs.org

Luminescence Properties and Judd-Ofelt Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Direct Nuclear Magnetic Resonance (NMR) spectroscopic analysis of paramagnetic compounds like this compound presents significant challenges. The presence of the paramagnetic Nd(III) ion, with its unpaired f-electrons, leads to substantial line broadening and large shifts (known as paramagnetic shifts or lanthanide-induced shifts) in the NMR spectra. These effects often render the signals of nuclei in close proximity to the metal center undetectable or difficult to interpret in standard ¹H and ¹³C NMR experiments.

Consequently, the scientific literature does not typically report standard ¹H or ¹³C NMR spectra for this compound itself. Instead, researchers often rely on the NMR analysis of diamagnetic analogues, such as the corresponding Lanthanum(III) complexes, to gain structural insights. mdpi.com For instance, in the study of phosphonate (B1237965) ester-supported complexes, a Lanthanum(III) derivative was specifically prepared to utilize NMR spectroscopy as a powerful analytical tool. mdpi.com

However, ¹H NMR spectroscopy has been effectively employed to study the formation and structure of complexes derived from Neodymium(III) nitrate and various organic ligands. By comparing the ¹H NMR spectra of the free ligands with those of the resulting neodymium complexes, researchers can deduce the coordination of the ligand to the Nd(III) ion.

For example, in the synthesis of a ternary complex involving lansoprazole and uracil, ¹H NMR studies confirmed the proposed structure. asianpubs.org The disappearance of the N-H proton signal of uracil at δ 10.7 ppm in the spectrum of the neodymium complex indicated deprotonation and the formation of a Nd-N bond. asianpubs.org Similarly, shifts in the proton signals of lansoprazole were observed upon complexation. asianpubs.org

Another study on a Neodymium(III) complex with the anticoagulant acenocoumarol (B605123) used ¹H NMR to confirm the coordination of the ligand to the metal ion. srce.hr The spectra, recorded in DMSO-d₆, showed characteristic shifts that provided evidence for the complex formation. srce.hr

The following tables summarize representative ¹H NMR chemical shift data for ligands before and after complexation with Neodymium(III) nitrate.

Table 1: ¹H NMR Chemical Shifts (ppm) for Lansoprazole and its Neodymium(III) Ternary Complex asianpubs.org

| Proton | Free Lansoprazole (δ ppm) | Neodymium(III) Ternary Complex (δ ppm) |

| CH₃ | 2.16 (s) | Not specified |

| OCH₂ | 4.71 | Not specified |

| Aromatic protons | 6.8-8.2 (m) | Not specified |

| NH (benzimidazole) | 13.2 | Not specified |

| NH (uracil) | 10.7 | Disappeared |

| s = singlet, m = multiplet. Spectra recorded in DMSO-d₆. |

Table 2: ¹H NMR Chemical Shifts (ppm) for Acenocoumarol and its Neodymium(III) Complex srce.hr

| Functional Group | Acenocoumarol (Ligand) | Neodymium(III)-Acenocoumarol Complex |

| OH | 12.55 ppm (s, 1H) | Not observed |

| CH | 4.85 ppm (t, 1H) | 4.75 ppm (t, 1H) |

| CH₂ | 3.55 ppm (d, 2H) | 3.50 ppm (d, 2H) |

| Aromatic H | 7.20-8.20 ppm (m, 8H) | 7.10-8.10 ppm (m, 8H) |

| s = singlet, t = triplet, d = doublet, m = multiplet. Spectra recorded in DMSO-d₆. |

These studies demonstrate that while direct NMR analysis of this compound is impractical, ¹H NMR spectroscopy serves as a valuable tool for characterizing its derivative complexes, primarily by observing changes in the ligand's spectral features upon coordination. asianpubs.orgsrce.hrthescipub.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and confirm the composition of Neodymium(III) nitrate derivatives. While analysis of the simple hydrate is not commonly detailed, the technique is extensively applied to more complex structures formed from Neodymium(III) nitrate.

In the characterization of a Neodymium(III) complex with acenocoumarol, elemental and mass spectral analysis were used in conjunction to confirm the formation of a compound with the composition NdR₃·6H₂O (where R represents the deprotonated acenocoumarol ligand). srce.hrnih.gov This demonstrates the utility of mass spectrometry in verifying the stoichiometry of the final complex, including the number of coordinated ligands and water molecules. srce.hrnih.gov

Similarly, mass spectrometry, alongside other techniques like elemental analysis and FTIR, was used to characterize a ternary complex of neodymium with lansoprazole and uracil, which was synthesized from Neodymium(III) nitrate hexahydrate. asianpubs.orgresearchgate.net

Furthermore, specialized mass spectrometry techniques, such as isotope dilution laser mass spectrometry, have been developed for the precise quantitative determination of neodymium. researchgate.net This method allows for accurate measurements of neodymium isotopic ratios, which is crucial for various applications. researchgate.net The experimental conditions for minimizing errors in laser mass spectrometric analysis of isotopic ratios for Nd have been established to improve precision and accuracy. researchgate.net

The table below provides key mass spectrometry data for this compound.

Table 3: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Exact Mass | 345.881742 Da | americanelements.com |

| Monoisotopic Mass | 345.881742 Da | americanelements.com |

| Data corresponds to the anhydrous form Nd(NO₃)₃ for the exact and monoisotopic mass calculations. |

Coordination Chemistry and Complexation Behavior of Neodymium Iii Nitrate Hydrate

Stoichiometry and Molar Conductance Studies of Neodymium(III) Complexes

The stoichiometry of Neodymium(III) nitrate (B79036) complexes can vary depending on the ligands involved. For instance, in a complex with the pharmaceutical agent mepazine, the general formula is [Nd(MZ)₂(NO₃)₂]NO₃. asianpubs.org This formulation indicates that two mepazine molecules and two nitrate groups are directly coordinated to the central neodymium ion, while one nitrate ion exists as a counter-ion. asianpubs.org

Molar conductance measurements are a valuable tool for determining the electrolytic nature of these complexes in solution. For the aforementioned [Nd(MZ)₂(NO₃)₂]NO₃ complex in a 1 x 10⁻³ M dimethylformamide (DMF) solution, the molar conductance value of 90 Ω⁻¹ cm² mol⁻¹ suggests a 1:1 electrolyte behavior. asianpubs.org This is consistent with the presence of one uncoordinated nitrate ion. asianpubs.org Similarly, other Neodymium(III) nitrate complexes with different organic ligands have shown molar conductivity values in the range of 25-55 ohm⁻¹cm²mol⁻¹ and 110-122 cm²/Ω·mol, also indicating a 1:1 electrolytic nature. hakon-art.comijcce.ac.ir

Ligand-Metal Ratio Determination

The ratio of ligand to metal in Neodymium(III) nitrate complexes is crucial for understanding their structure and properties. This ratio can be determined through various experimental techniques.

For example, in the synthesis of a ternary complex involving Neodymium(III) nitrate hexahydrate, lansoprazole (B1674482), and uracil (B121893), the reactants were mixed in a 1:1 molar ratio of the neodymium salt to the ligands. asianpubs.org Similarly, a complex with acenocoumarol (B605123) was synthesized by mixing aqueous solutions of the Neodymium(III) salt and the ligand in a 1:3 metal to ligand molar ratio. srce.hr

Spectrophotometric methods can also be employed to study the stepwise formation of complexes in solution. For the Neodymium(III)-acenocoumarol system, the formation of three distinct complexes with metal-to-ligand ratios of 1:1, 1:2, and 1:3 (NdR²⁺, NdR₂⁺, and NdR₃) was established. srce.hr

Stability Constants and Thermodynamic Parameters of Complex Formation

The stability of Neodymium(III) nitrate complexes is quantified by their stability constants (log K) and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of complexation.

In aqueous solutions, the complexation of Nd(III) with nitrate is relatively weak. For the NdNO₃²⁺ complex, the stability constant becomes slightly stronger as the temperature increases. nih.govunt.edu At 25°C, the enthalpy of complexation was found to be small and positive (1.5 ± 0.2 kJ·mol⁻¹), which is consistent with the observed trend in stability constants with varying temperatures. nih.govunt.edu Another study using microcalorimetry determined the association constant (K) to be 4.0 ± 0.1 and the enthalpy of reaction (ΔrH⊖) to be –1.2 ± 0.2 kJ mol⁻¹ at infinite dilution. rsc.org

In contrast, the complexation is significantly stronger in ionic liquids. In dry 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BumimTf₂N), up to six successive nitrate complexes of Nd(III) have been observed, with the stability constant of Nd(NO₃)²⁺ being seven orders of magnitude higher than in water. researchgate.nettandfonline.com The complexation in this ionic liquid is highly exothermic, with enthalpy values ranging from -60 kJ·mol⁻¹ for Nd(NO₃)²⁺ to -376 kJ·mol⁻¹ for Nd(NO₃)₆³⁻. tandfonline.com

For complexes with other ligands, such as acenocoumarol, the stepwise stability constants for 1:1, 1:2, and 1:3 complexes were determined to be log K₁ = 6.20 ± 0.06, log K₂ = 3.46 ± 0.07, and log K₃ = 2.58 ± 0.05, respectively. srce.hr In a study of Nd(III) complexes with N,N,N′,N′-tetramethyl-3-oxa-glutaramide and its acid analogues, the complexation was found to be driven by both negative enthalpy and positive entropy changes. acs.org

Solvation Effects on Complexation in Different Media (Aqueous vs. Ionic Liquids)

The solvent plays a critical role in the complexation behavior of Neodymium(III) nitrate. In aqueous solutions, Nd(III) is strongly hydrated, and the complexation with nitrate is weak, with only the formation of Nd(NO₃)²⁺ and Nd(NO₃)₂⁺ being reported with low stability constants. researchgate.nettandfonline.com The predominant species in water is often the hydrated ion, such as Nd(H₂O)₈³⁺. wikipedia.org

In stark contrast, complexation is much more favorable in ionic liquids like BumimTf₂N. researchgate.nettandfonline.com In dry BumimTf₂N, as many as six successive nitrate complexes, Nd(NO₃)ⱼ⁽³⁻ʲ⁾⁺ (where j = 1–6), have been identified. researchgate.nettandfonline.com The stability constant for the first complex, Nd(NO₃)²⁺, is dramatically higher—by seven to eight orders of magnitude—in the dry ionic liquid compared to aqueous media. tandfonline.comtandfonline.com This significant difference is attributed to the differing solvation and electrostatic interactions in the two media. researchgate.nettandfonline.com Even in water-saturated BumimTf₂N, four successive binary complexes have been identified, and their stability constants are several orders of magnitude higher than in aqueous solutions, although lower than in the dry ionic liquid. researchgate.net

The addition of nitrate ions to the aqueous phase when using ionic liquids for extraction can increase the extraction efficiency of Neodymium(III), particularly with hydrophobic cations, due to the formation of neutral complexes. rsc.org

Coordination Modes of Nitrate Anion (Monodentate, Bidentate, Bridging)

The nitrate anion can coordinate to the Neodymium(III) ion in several ways: as a monodentate ligand (binding through one oxygen atom), a bidentate ligand (binding through two oxygen atoms), or a bridging ligand (connecting two metal centers). wikipedia.org

Infrared spectroscopy is a key technique for elucidating the coordination mode of the nitrate group. The magnitude of the splitting of two high-energy vibrational bands (around 200-190 cm⁻¹) can indicate bidentate coordination. asianpubs.org In the complex [Nd(MZ)₂(NO₃)₂]NO₃, two of the nitrate groups are coordinated as bidentate ligands. asianpubs.org Luminescence studies of Eu(III), an analogue of Nd(III), in nitrate solutions also suggest the formation of inner-sphere and bidentate complexes in aqueous solutions. nih.govunt.edu

First-principles molecular dynamics simulations have provided further insights. In a 1:1 complex of Nd(NO₃)₃ with a bis-lactam-1,10-phenanthroline (BLPhen) ligand in dichloroethane, all three nitrate anions coordinate to the Nd(III) ion in a bidentate fashion. nih.govacs.org However, in a 2:1 complex, only two nitrate anions are in the first solvation shell, with one being monodentate and the other dynamically switching between monodentate and bidentate coordination. nih.govacs.org The total coordination number of the complex is a key factor in determining the coordination mode of the nitrate ions. nih.govacs.org

Investigation of Inner-sphere and Outer-sphere Complexation

Neodymium(III) nitrate can form both inner-sphere and outer-sphere complexes. In an inner-sphere complex, the nitrate ion is in direct contact with the Nd(III) ion, while in an outer-sphere complex, they are separated by one or more solvent molecules. osti.gov

Luminescence studies on Eu(III) in nitrate solutions have provided evidence for the existence of inner-sphere complexes in aqueous solutions. nih.govunt.edu It is believed that both inner- and outer-sphere lanthanide(III) nitrate complexes coexist in solution. osti.gov The use of techniques like solvent extraction tends to measure both types of complexation. osti.gov

First-principles molecular dynamics simulations of Nd(III) complexes with a BLPhen ligand in dichloroethane have shown that in a 1:1 complex, all three nitrate ions are in the inner coordination sphere. nih.gov In contrast, in a 2:1 complex, only two nitrate ions are in the inner sphere, while the third nitrate ion is located in the outer sphere. nih.govacs.org The total coordination number of the complex plays a crucial role in determining whether the nitrate resides in the inner or outer coordination sphere. nih.govacs.org The use of spectral parameters derived from 4f-4f transitions has also been employed to explore the degree of inner and outer sphere coordination. oup.com

Theoretical and Computational Studies of Neodymium Iii Nitrate Hydrate Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Neodymium(III) nitrate (B79036) hydrate (B1144303), DFT calculations provide fundamental insights into its geometry, vibrational modes, and electronic characteristics.

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of neodymium complexes. By calculating the harmonic vibrational frequencies, researchers can assign spectral bands to specific molecular motions, such as the stretching and bending of nitrate and water ligands coordinated to the Nd(III) ion. researchgate.net

Theoretical calculations for related lanthanide complexes help in understanding the vibrational behavior of the ligand's modes that are sensitive to interaction with the metal ion. researchgate.net For instance, in a study on a Nd(III) complex with orotic acid, DFT calculations predicted a band for the neodymium-oxygen stretching mode at 459 cm⁻¹, which corresponded well with the experimental IR and Raman spectra that showed new bands around 442 cm⁻¹ and 440 cm⁻¹, respectively, upon complexation. researchgate.net The accuracy of DFT in reproducing experimental vibrational frequencies is often within 1% after applying appropriate scaling factors. cnpem.br These calculations can distinguish between the vibrational modes of the free ligands and those of the coordinated ligands, revealing shifts in frequency that occur upon bonding to the neodymium ion.

Table 1: Comparison of Experimental and DFT-Calculated Vibrational Wavenumbers (cm⁻¹) for a Neodymium(III) Complex Data based on a similar Nd(III) complex to illustrate DFT prediction capabilities.

| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Predicted DFT (cm⁻¹) | Reference |

|---|---|---|---|---|

| Neodymium-Oxygen Stretching | 442 | 440 | 459 | researchgate.net |

| Symmetric COO⁻ Stretch | 1407 | 1411 | 1399 | researchgate.net |

While more commonly applied to periodic solid-state materials like semiconductors, DFT can, in principle, be used to calculate the electronic band structure and density of states (DOS) for crystalline Neodymium(III) nitrate hydrate. Such an analysis would provide insights into the electronic properties of the material, including its band gap and the contribution of different atomic orbitals (Nd 4f, O 2p, N 2p) to the electronic states, particularly near the Fermi level. osti.gov However, specific studies focusing on the detailed band structure and DOS analysis for this compound are not widely reported in the surveyed literature, as research often focuses on its properties in solution or as a precursor.

DFT calculations are crucial for analyzing the nature of bonding and electronic interactions within the neodymium coordination sphere. By calculating partial atomic charges, researchers can quantify the ligand-to-metal charge transfer. researchgate.netmdpi.com Studies on Nd(NO₃)₃ complexes with soft donor ligands like 1,3-diethylimidazole-2-thione (C₂C₂ImT) have used DFT to probe the strength of the metal-ligand interaction. researchgate.netmdpi.com

These calculations can reveal how charge is redistributed upon complex formation. For instance, investigations into lanthanide nitrate complexes show that hydrogen bonding in crystals and solutions enhances charge transfer along the H₂O → Ln³⁺ → NO₃⁻ chains. science.gov This effect influences the relative stability of different isomers. science.gov DFT has also been used to study the adsorption of neodymium nitrate on steel surfaces, showing a charge transfer from the iron surface to the neodymium compound, which is fundamental to its role as a corrosion inhibitor. researchgate.net The analysis indicated that this charge transfer leads to a polarized interaction region on the metal surface. researchgate.net

Electronic Band Structure and Density of States Analysis

Molecular Dynamics (MD) Simulations for Solvation and Complexation Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations provide a dynamic picture of how the Nd³⁺ ion interacts with water molecules and nitrate anions in solution.

First-principles MD (FPMD) simulations have been used to uncover the structure of complexes formed by Nd(NO₃)₃ with various ligands in organic solvents. science.govsci-hub.seacs.org These simulations can predict the stoichiometry of the resulting complexes. For example, in a dichloroethane solvent with a bis-lactam phenanthroline (BLPhen) ligand, Nd(III) can form either a 1:1 or a 2:1 complex. In the 1:1 complex, three nitrate anions bind to the Nd(III) in a bidentate fashion, whereas in the 2:1 complex, only two nitrates remain in the first solvation shell, forming a charged species. science.govsci-hub.seacs.org

Classical MD simulations have also been employed to study the aggregation of ionic liquids around a microhydrated La³⁺ (as a proxy for Nd³⁺) cation, showing that four nitrates complete the inner coordination sphere. These simulations reveal the dynamic nature of ligand binding, where nitrate ions can switch between monodentate and bidentate coordination. acs.org The insights from MD are crucial for understanding processes like solvent extraction, where the structure of the complex in the organic phase is key. science.govsci-hub.se

Table 2: Neodymium(III) Complex Structures in Organic Solvent from MD Simulations

| Complex Stoichiometry (Ligand:Metal) | Complex Formula | Nitrate Anions in First Solvation Shell | Reference |

|---|---|---|---|

| 1:1 (BLPhen:Nd) | [Nd(BLPhen)(NO₃)₃]⁰ | 3 (bidentate) | sci-hub.se |

| 2:1 (BLPhen:Nd) | [Nd(BLPhen)₂(NO₃)₂]⁺ | 2 | sci-hub.se |

Judd-Ofelt Theory for Luminescence Properties

The Judd-Ofelt theory is a well-established theoretical framework used to analyze the intensities of f-f electronic transitions in the absorption and emission spectra of lanthanide ions. researchgate.net It provides significant insight into the local environment of the Nd³⁺ ion, which is difficult to probe with other methods.

The theory utilizes the experimental absorption spectrum to derive a set of three intensity parameters: Ω₂, Ω₄, and Ω₆. researchgate.net These parameters are sensitive to the characteristics of the host material.

Ω₂ is highly sensitive to the local symmetry around the Nd³⁺ ion and the covalency of the Nd-ligand bonds. A higher Ω₂ value often indicates a more asymmetric environment and greater covalency.

Ω₄ and Ω₆ are more related to the bulk properties of the host, such as viscosity and rigidity.

Once determined, these parameters can be used to calculate crucial radiative properties for the luminescent levels of Nd³⁺, such as spontaneous emission probabilities (A), radiative lifetimes (τ_rad), and fluorescence branching ratios (β). researchgate.net These calculated values are essential for evaluating the potential of Nd³⁺-doped materials for applications like lasers and bioimaging. researchgate.net For example, a high branching ratio for a specific transition indicates its potential for efficient laser emission.

Table 3: Judd-Ofelt Intensity Parameters (Ωλ, in 10⁻²⁰ cm²) for Nd³⁺ in Various Host Materials

| Host Material | Ω₂ | Ω₄ | Ω₆ | Reference |

|---|---|---|---|---|

| Oxyfluoride Glass | 2.41 | 3.85 | 4.68 | |

| Oxyfluoride Glass Ceramic | 1.65 | 3.41 | 4.25 |

Advanced Research Applications of Neodymium Iii Nitrate Hydrate in Materials Science and Catalysis

Precursor for Advanced Neodymium-Based Materials

The high solubility and defined stoichiometry of Neodymium(III) nitrate (B79036) hydrate (B1144303) make it an excellent starting material, or precursor, for the controlled synthesis of various neodymium-containing nanomaterials and composites. Researchers leverage these properties to fabricate materials with tailored structures and functionalities for cutting-edge applications.

Fabrication of Perovskite-based Solid Oxide Fuel Cells

Neodymium(III) nitrate hydrate is a critical precursor in the fabrication of perovskite-type oxides, which are central to the development of high-performance Solid Oxide Fuel Cells (SOFCs). rroij.comsci-hub.se These fuel cells offer a clean and efficient means of energy conversion. In a typical synthesis, such as for the perovskite electrode material Nd₀.₆Sr₀.₄FeO₃₋δ (NSF), Neodymium(III) nitrate is used as the source of neodymium ions. acs.org

The fabrication process often involves a combustion method, for example, using citric acid and ethylenediaminetetraacetic acid (EDTA). acs.org In this method, calculated amounts of metal nitrates, including Neodymium(III) nitrate, strontium nitrate, and iron(III) nitrate, are dissolved in deionized water. acs.org Citric acid and EDTA are added as complexing agents to ensure a homogeneous mixture of the metal cations at the atomic level. After adjusting the pH and heating, the mixture undergoes combustion, yielding a precursor powder that is then calcined at high temperatures (e.g., 1000°C) to form the final cubic perovskite phase. acs.org The use of Neodymium(III) nitrate ensures the precise incorporation of neodymium into the perovskite crystal lattice, which is vital for achieving the desired electrochemical properties and stability for SOFC applications. acs.org

Synthesis of Nd³⁺-doped Vanadium Pentoxide Nanostructures for Supercapacitors

In the field of energy storage, this compound serves as a dopant source for modifying the properties of materials used in supercapacitors. rroij.comrsc.orgresearchgate.net Doping vanadium pentoxide (V₂O₅) with neodymium (Nd³⁺) ions has been shown to enhance its structural and optical properties for potential use in energy storage devices. thieme-connect.de

The synthesis of Nd³⁺-doped vanadium pentoxide nanostructures can be achieved via a sol-gel method. thieme-connect.de In this process, a V₂O₅ gel is prepared, and this compound, dissolved in distilled water, is introduced as the source of Nd³⁺ ions. The neodymium ions intercalate, or insert themselves, between the layers of the vanadium pentoxide structure during the sol-gel process. thieme-connect.de Research has shown that increasing the concentration of the neodymium precursor leads to a decrease in the crystallite size and an increase in the interlayer spacing of the V₂O₅, confirming the successful incorporation of Nd³⁺ ions into the material's lattice. thieme-connect.de These structural modifications are crucial for improving the electrochemical performance required for supercapacitor electrodes.

Preparation of Neodymium Oxide and Oxybromide Nanoparticles

This compound is a versatile starting material for producing various neodymium-based nanoparticles, including neodymium oxide (Nd₂O₃) and neodymium oxybromide (NdOBr). ottokemi.comijsrst.comsigmaaldrich.com These nanoparticles are investigated for their unique optical, magnetic, and catalytic properties.

One effective method for synthesizing Nd₂O₃ nanoparticles is homogeneous co-precipitation, using Neodymium(III) nitrate and urea (B33335) as the precursors. researchgate.netthescipub.com In this process, the thermal decomposition of urea in an aqueous solution with the dissolved neodymium nitrate slowly increases the pH, leading to the controlled precipitation of a neodymium-containing precursor. thescipub.com This precursor is then calcined at high temperatures (e.g., 800-900°C) to yield pure, hexagonal Nd₂O₃ nanoparticles with average sizes in the range of 60-80 nm. thescipub.comjchr.org

Furthermore, researchers have developed novel processes to create hybrid nanosized neodymium oxybromide and neodymium oxide particles from Neodymium(III) nitrate hexahydrate. researchgate.net This synthesis involves the use of two different capping agents, such as cytosine and cetyltrimethylammonium bromide, which help control the particle size and stabilize the resulting nanoparticles. researchgate.net The final product, a hybrid material containing both oxide and oxybromide phases, consists of nanoparticles ranging from approximately 17 to 64 nm. researchgate.net

Catalysis in Organic Reactions

Beyond materials science, this compound has proven to be a valuable Lewis acid catalyst in organic synthesis, facilitating the creation of complex heterocyclic molecules that are often the core of pharmaceuticals and other functional materials.

Friedlander Synthesis of Functionalized Quinolines

One of the most well-documented catalytic applications of this compound is in the Friedlander synthesis of functionalized quinolines. organic-chemistry.orgderpharmachemica.com Quinolines are a critical class of heterocyclic compounds with a wide array of applications in medicinal chemistry, including as antimalarial, antibacterial, and anti-inflammatory agents. organic-chemistry.orgderpharmachemica.com

The Friedlander synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. organic-chemistry.org Using Neodymium(III) nitrate hexahydrate [Nd(NO₃)₃·6H₂O] as a catalyst offers significant advantages over traditional methods that often require harsh conditions and high temperatures. organic-chemistry.orgderpharmachemica.com The reaction can be carried out efficiently in ethanol (B145695) at room temperature, making it a milder and more environmentally benign protocol. organic-chemistry.org This catalytic system demonstrates broad applicability with various substrates, producing the desired quinoline (B57606) derivatives in moderate to excellent yields, typically ranging from 62% to 94%. organic-chemistry.orgderpharmachemica.com The key benefits of this method include its operational simplicity, the use of a relatively non-toxic catalyst and solvent, and consistently high product yields. organic-chemistry.org

| 2-Aminoaryl Ketone | α-Methylene Ketone Compound | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 2-Aminoacetophenone | Ethyl acetoacetate | 3.0 | 94 |

| 2-Aminoacetophenone | Acetylacetone | 2.5 | 92 |

| 2-Aminoacetophenone | Cyclohexane-1,3-dione | 4.0 | 84 |

| 2-Aminobenzophenone | Ethyl acetoacetate | 3.5 | 92 |

| 2-Aminobenzophenone | Cyclopentanone | 5.0 | 82 |

| 2-Amino-5-chlorobenzophenone | Acetylacetone | 3.0 | 90 |

Data sourced from Varala, R. et al., Synthesis, 2006. organic-chemistry.org

Role in Other Chemical Processes as an Effective Catalyst

While the Friedlander synthesis is its most prominent application, Neodymium(III) nitrate and its derivatives also serve as effective catalysts or promoters in other significant organic reactions. For instance, neodymium-based catalysts are used in petroleum and environmental protection catalysis. sci-hub.se

Specific examples include the Biginelli reaction, a multi-component reaction used to synthesize dihydropyrimidinones (DHPMs), which have important pharmacological properties. Research has shown that metal polychelates of neodymium(III), derived from the nitrate salt, are efficient catalysts for the Biginelli reaction, involving the one-pot condensation of an aldehyde, a β-ketoester, and urea. sci-hub.se Additionally, in the Pechmann condensation for the synthesis of coumarins, another important class of compounds, the addition of neodymium as a promoter to ceria-zirconia catalysts has been shown to improve catalytic activity. These applications highlight the versatility of neodymium compounds derived from the nitrate precursor in facilitating diverse and important chemical transformations.

Applications in Optical and Laser Materials

This compound is a critical precursor material in the field of optics and laser technology due to the unique properties of the neodymium ion (Nd³⁺). goodfellow.com The hydrated salt is a highly water-soluble crystalline source of neodymium, making it suitable for processes where precise doping is required. nanoshel.comamericanelements.com Its primary applications in this domain include its use as a dopant in solid-state lasers and for enhancing the optical characteristics of specialty glasses and ceramics. nanoshel.comheegermaterials.commsesupplies.com High-purity compositions of neodymium compounds are known to improve optical quality. americanelements.com

This compound serves as a key source material for introducing neodymium ions into host laser crystals. chemimpex.com While neodymium compounds, in general, are essential for creating the active medium in some of the most widely used solid-state lasers, the nitrate form is a convenient precursor for synthesizing these materials. wikipedia.org The most prominent example is the Neodymium-doped Yttrium Aluminum Garnet (Nd:YAG) laser. americanelements.comsamaterials.com

In the manufacturing of Nd:YAG crystals, a precise amount of neodymium needs to be incorporated into the yttrium aluminum garnet host matrix. This compound can be used as the source of neodymium ions (Nd³⁺) which, when embedded in the crystal lattice, become the active laser medium. wikipedia.org These Nd³⁺ ions are responsible for the lasing action, absorbing energy from a pump source and emitting it as coherent infrared light, typically at a wavelength of 1.064 micrometers. wikipedia.org The resulting Nd:YAG lasers are renowned for their efficiency and precision and are employed in a vast range of applications, from industrial cutting and welding to medical procedures. chemimpex.comsamaterials.com Neodymium-doped crystals are fundamental components in high-powered lasers for scientific, medical, and industrial use. samaterials.com

Table 1: Key Properties of Neodymium-Doped Laser Materials

| Property | Description |

|---|---|

| Active Ion | Neodymium (Nd³⁺) |

| Common Host Crystal | Yttrium Aluminum Garnet (YAG) |

| Typical Lasing Wavelength | 1.064 micrometers (Infrared) |

| Primary Applications | Industrial cutting, medical surgery, scientific research. chemimpex.comsamaterials.com |

This compound is widely utilized in the glass and ceramics industry to impart specific and desirable optical properties. chemimpex.com When added to glass melts, often in the form of neodymium oxide derived from the nitrate, it provides a distinct coloration. wikipedia.org The resulting glass exhibits a unique dichroism, appearing in shades ranging from violet and wine-red to warm gray, depending on the ambient lighting conditions. nanoshel.comwikipedia.org

This coloration is due to the sharp absorption bands of the neodymium ion in the visible spectrum. nanoshel.com Light transmitted through neodymium-doped glass shows unusually distinct absorption peaks, which makes it highly valuable for specific applications. nanoshel.com One of the most well-known uses is in welders' goggles and other protective lenses, where it selectively blocks yellow and green light, enhancing the visibility of the work area. nanoshel.com It has also been used in cathode-ray tube (CRT) displays to improve the contrast between red and green colors. nanoshel.com Beyond coloration, the addition of neodymium compounds can improve the thermal stability of specialty ceramics, making them suitable for high-tech applications. chemimpex.com

Table 2: Applications of Neodymium in Specialty Glass and Ceramics

| Application Area | Specific Use | Optical Effect |

|---|---|---|

| Protective Eyewear | Welding goggles | Sharp absorption of yellow and green light enhances visibility. nanoshel.com |

| Display Technology | CRT displays | Improves contrast between red and green colors. nanoshel.com |

| Artistic Glass | Decorative glassware | Provides attractive purple, red, and gray dichroic colors. nanoshel.comsamaterials.com |

| High-Tech Ceramics | Advanced components | Improves thermal stability. chemimpex.com |

Dopant in Laser Crystals (e.g., Nd:YAG)

Development of High-Performance Electronic Components

This compound and other neodymium compounds are integral to the manufacturing of various high-performance electronic components. samaterials.comsamaterials.com Their utility in this sector stems from the unique magnetic and dielectric properties associated with neodymium. goodfellow.comreddit.com

The compound is used in the production of neodymium-based components that enhance the performance and durability of electronic devices. samaterials.com A primary application is in the fabrication of dielectric materials for high-performance capacitors. nanoshel.comsamaterials.com Capacitors are fundamental components in virtually all electronic circuits, and neodymium-based materials can contribute to their efficiency and stability. Neodymium compounds are also used in the manufacture of sensors and other specialized electronic devices. samaterials.com Furthermore, neodymium is a critical ingredient in the synthesis of neodymium-iron-boron (NdFeB) magnets, the strongest permanent magnets known. chemimpex.comsamaterials.com While the nitrate may serve as a precursor in the synthesis of the oxides or other forms used for these magnets, its role is foundational in providing the high-purity neodymium required for applications in electric motors, generators, computer hard drives, and speakers. chemimpex.comsamaterials.comsamaterials.com

Table 3: Neodymium Compounds in Electronic Applications

| Component | Role of Neodymium | Key Benefit |

|---|---|---|

| Capacitors | Used in dielectric materials. nanoshel.comsamaterials.com | Enhances performance and stability. samaterials.com |

| Permanent Magnets (NdFeB) | Critical magnetic element. chemimpex.comsamaterials.com | Strongest permanent magnets, enabling miniaturization and efficiency in motors and storage. samaterials.comsamaterials.com |

| Sensors | Utilized in specialized sensor components. samaterials.com | Contributes to the functionality of advanced sensors. |

Table 4: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Nd(NO₃)₃·xH₂O |

| Neodymium(III) nitrate hexahydrate | Nd(NO₃)₃·6H₂O |

| Neodymium | Nd |

| Neodymium-doped Yttrium Aluminum Garnet | Nd:Y₃Al₅O₁₂ |

| Neodymium oxide | Nd₂O₃ |

Solution Chemistry and Separation Science Involving Neodymium Iii Nitrate

Dissolution Behavior and Solubility in Various Solvents

Neodymium(III) nitrate (B79036) hydrate (B1144303) is known for its high solubility in water. americanelements.com The hexahydrate form, Nd(NO₃)₃·6H₂O, readily dissolves in aqueous solutions. aemree.com Beyond water, it also exhibits solubility in polar organic solvents such as ethanol (B145695) and acetone. crystalls.infochemicalbook.com This solubility in both aqueous and certain organic media is a key factor in the design of solvent extraction and other separation processes. The dissolution process in aqueous solutions results in the formation of hydrated neodymium ions, [Nd(H₂O)n]³⁺, and nitrate ions, NO₃⁻. The coordination of water molecules to the neodymium ion is a significant aspect of its aqueous chemistry. In non-aqueous solvents, the solvation environment changes, which can be exploited for selective separation. For instance, in acetonitrile, the solubility of neodymium nitrate complexes can differ significantly from that of other rare earth nitrates, a phenomenon that can be utilized for selective precipitation. nih.gov

The solubility of Neodymium(III) nitrate in different solvents is summarized below:

| Solvent | Solubility |

| Water | Highly soluble americanelements.com |

| Ethanol | Soluble aemree.comasianpubs.org |

| Acetone | Soluble crystalls.info |

| Dimethylformamide (DMF) | Freely soluble asianpubs.org |

| Dimethyl sulfoxide (B87167) (DMSO) | Freely soluble asianpubs.org |

| 1,4-Dioxane | Freely soluble asianpubs.org |

Solvent Extraction (SX) and Purification of Neodymium(III) from Nitrate Media

Solvent extraction, or liquid-liquid extraction, is a primary industrial method for the separation and purification of rare earth elements, including neodymium, from nitrate solutions. mdpi.com This technique involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase containing an extractant. The efficiency and selectivity of this process are influenced by several factors, including the type of extractant, the composition of the aqueous and organic phases, and the operating conditions.

Organophosphorus compounds are widely used as extractants for neodymium from nitrate media due to their chemical stability and effectiveness. bibliotekanauki.pl

Tributyl phosphate (B84403) (TBP) : TBP is a neutral extractant that operates via a solvating mechanism. journals.co.za It is particularly effective in nitrate media, where it forms neutral complexes with neodymium nitrate. kuleuven.be The extraction efficiency of TBP is influenced by the diluent used, with aliphatic diluents generally providing higher extraction efficiencies than aromatic ones. kuleuven.be

Cyanex 272 : While primarily used for separating other rare earth elements, Cyanex 272 has been investigated for neodymium separation. upc.edu For instance, a mixture of Cyanex 272 and Alamine 336 has shown synergistic effects in the extraction of neodymium. bibliotekanauki.pl

Cyanex 923 : This extractant, a mixture of trialkyl phosphine (B1218219) oxides, is a stronger extractant than TBP. acs.org It has been successfully used in nonaqueous solvent extraction systems for the separation of neodymium and dysprosium. acs.orgnih.gov

Cyanex 572 : A newer generation extractant, Cyanex 572, which contains both phosphinic and phosphonic acids, has demonstrated high efficiency in extracting neodymium from nitrate solutions. bibliotekanauki.pl Studies have shown that it operates through a cation-exchange mechanism. bibliotekanauki.plresearchgate.net

The following table summarizes the characteristics of these organophosphorus extractants:

| Extractant | Type | Mechanism | Key Features in Neodymium Extraction |

| TBP | Neutral | Solvating | Effective in nitrate media, forms neutral complexes. journals.co.zakuleuven.be |

| Cyanex 272 | Acidic | Cation-exchange | Used in synergistic systems for enhanced separation. bibliotekanauki.plupc.edu |

| Cyanex 923 | Neutral | Solvating | Stronger extractant than TBP, used in nonaqueous systems. acs.orgnih.gov |

| Cyanex 572 | Acidic | Cation-exchange | High extraction efficiency for neodymium from nitrate solutions. bibliotekanauki.plresearchgate.net |

The efficiency of neodymium extraction is significantly influenced by the nitrate ion concentration in the aqueous phase and the pH of the solution.

Nitrate Concentration : An increase in nitrate ion concentration generally enhances the extraction efficiency of neodymium. bibliotekanauki.plresearchgate.net This is attributed to the "salting-out" effect, which promotes the formation of the extractable metal-nitrate species. bibliotekanauki.plresearchgate.net For instance, with Cyanex 572, increasing the nitrate concentration from 0.1 M to 0.5 M increased the extraction efficiency from approximately 71% to 95%. bibliotekanauki.plresearchgate.net

pH : The pH of the aqueous phase plays a crucial role, particularly when using acidic extractants like Cyanex 572. The extraction of neodymium with these extractants is a cation-exchange process that involves the release of hydrogen ions. bibliotekanauki.plresearchgate.net Therefore, the extraction efficiency is highly dependent on the hydrogen ion concentration, with optimal pH values being critical for effective separation. bibliotekanauki.plresearchgate.net

The table below illustrates the effect of nitrate concentration on the extraction efficiency of Neodymium(III) using Cyanex 572:

| Nitrate Ion Concentration (M) | Extraction Efficiency (%) |

| 0.1 | 71.05 bibliotekanauki.plresearchgate.net |

| 0.5 | 94.97 bibliotekanauki.plresearchgate.net |

The separation of neodymium from other closely associated rare earth elements is a significant challenge due to their similar chemical properties. Solvent extraction provides a viable route for this separation.

Separation from Praseodymium (Pr) : The separation of Nd(III) from Pr(III) is a classic example of the difficulty in separating adjacent rare earths. The separation factor between these two elements is often low. However, systems using mixtures of extractants, such as TOMANO₃ and TBP, have been shown to achieve effective separation. mdpi.comsemanticscholar.org

Separation from Dysprosium (Dy) : The separation of Nd(III) from Dy(III) is important for recycling permanent magnets. Nonaqueous solvent extraction using Cyanex 923 in a polyethylene (B3416737) glycol-based system has demonstrated high separation factors for Dy(III) over Nd(III). acs.orgnih.gov Cyanex 572 has also shown high efficiency in extracting Dy over Nd. researchgate.net

Separation from Lanthanum (La) and Samarium (Sm) : The separation of neodymium from lighter (La) and heavier (Sm) rare earths is also achieved through solvent extraction. The choice of extractant and operating conditions can be tailored to selectively extract one element over the others. For example, mixtures of TOMANO₃ and TBP can be used to separate La(III) from Pr(III) and Nd(III). mdpi.comsemanticscholar.org

A promising approach to enhance the separation of rare earth elements is nonaqueous solvent extraction. This technique replaces the conventional aqueous feed phase with a polar organic solvent, such as polyethylene glycol (PEG). acs.orgnih.gov This change in the solvent environment alters the solvation of the metal ions, leading to significant improvements in separation factors. For the separation of Nd(III) and Dy(III), using Cyanex 923 with a PEG-based feed solution resulted in much higher separation factors than those achievable in traditional aqueous systems. acs.orgnih.gov This method bridges the gap between hydrometallurgy and solvometallurgy, offering a more sustainable and efficient separation process. acs.orgsim2.be

Separation of Neodymium(III) from Other Rare Earth Elements (e.g., Pr, Dy, La, Sm)

Adsorption-Based Recovery from Aqueous Solutions